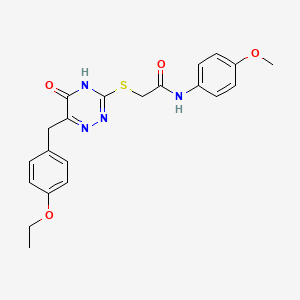![molecular formula C14H22N2O B2743154 1-[4-(Butan-2-yloxy)phenyl]piperazine CAS No. 1082381-12-1](/img/structure/B2743154.png)
1-[4-(Butan-2-yloxy)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Butan-2-yloxy)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound is used in scientific research and as a synthetic intermediate .
Mechanism of Action
Target of Action
The primary target of 1-(4-Butan-2-yloxyphenyl)piperazine is similar to that of other piperazine compounds, which are known to interact with the GABA (γ-aminobutyric acid) receptor . The GABA receptor plays a crucial role in the nervous system as it is responsible for inhibitory neurotransmission .
Mode of Action
1-(4-Butan-2-yloxyphenyl)piperazine, like other piperazine compounds, is thought to act as a GABA receptor agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound’s interaction with the GABA receptor can lead to an increase in inhibitory neurotransmission . This can result in effects such as muscle relaxation, sedative effects, and a decrease in anxiety .
Biochemical Pathways
GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system, and its increased activity can lead to a decrease in neuronal excitability .
Pharmacokinetics
Piperazine compounds are generally known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on bioavailability would need further investigation.
Result of Action
The molecular and cellular effects of 1-(4-Butan-2-yloxyphenyl)piperazine’s action are likely to be related to its interaction with the GABA receptor. As a GABA receptor agonist, it can increase inhibitory neurotransmission, leading to effects such as muscle relaxation and a decrease in anxiety .
Biochemical Analysis
Molecular Mechanism
The molecular mechanism of action of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their function .
Temporal Effects in Laboratory Settings
The temporal effects of 1-(4-Butan-2-yloxyphenyl)piperazine in laboratory settings are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects over time .
Dosage Effects in Animal Models
The effects of 1-(4-Butan-2-yloxyphenyl)piperazine at different dosages in animal models are not well-documented in the literature. Piperazine derivatives have been used in various scientific research studies, suggesting they may have observable effects at different dosages .
Metabolic Pathways
The metabolic pathways involving 1-(4-Butan-2-yloxyphenyl)piperazine are not well-documented in the literature. Piperazine derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic pathways .
Subcellular Localization
The subcellular localization of 1-(4-Butan-2-yloxyphenyl)piperazine is not well-documented in the literature. Piperazine derivatives are known to interact with various biomolecules, potentially influencing their subcellular localization .
Preparation Methods
The synthesis of 1-[4-(Butan-2-yloxy)phenyl]piperazine can be achieved through various methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve parallel solid-phase synthesis and photocatalytic synthesis .
Chemical Reactions Analysis
1-[4-(Butan-2-yloxy)phenyl]piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms .
Scientific Research Applications
1-[4-(Butan-2-yloxy)phenyl]piperazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with biological targets.
Comparison with Similar Compounds
1-[4-(Butan-2-yloxy)phenyl]piperazine can be compared with other similar piperazine derivatives, such as:
Trimetazidine: Used as an anti-anginal drug.
Ranolazine: Used to treat chronic angina.
Befuraline: An antidepressant.
Aripiprazole: An antipsychotic.
Quetiapine: Another antipsychotic.
What sets this compound apart is its unique structure, which allows for specific interactions with biological targets, potentially leading to unique pharmacological effects .
Properties
IUPAC Name |
1-(4-butan-2-yloxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-3-12(2)17-14-6-4-13(5-7-14)16-10-8-15-9-11-16/h4-7,12,15H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVPLZZDVNEWBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)N2CCNCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
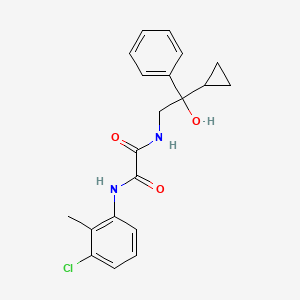
![N-(4-fluorophenyl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2743072.png)
![3,7-Dimethyl-5,6-dihydropyrrolo[2,1-c][1,2,4]triazole-7-carboxylic acid;hydrochloride](/img/structure/B2743073.png)

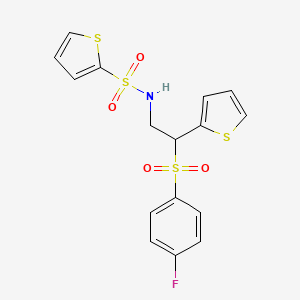
![5-(3,5-difluorobenzyl)-3-(4-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2743080.png)
![N'-(3,4-dimethylphenyl)-N-[2-(1-methyl-1H-indol-5-yl)ethyl]ethanediamide](/img/structure/B2743082.png)
![N-[Furan-2-yl-(4-methoxyphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2743086.png)
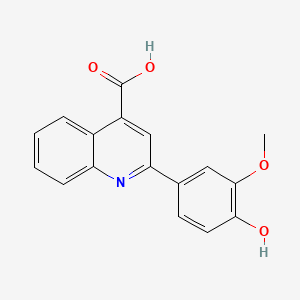
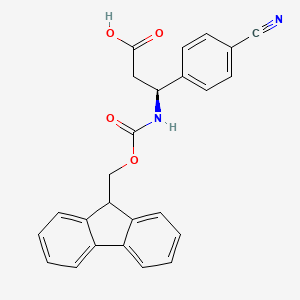
![1-bromo-3-(4-fluorobenzenesulfonyl)bicyclo[1.1.1]pentane](/img/structure/B2743089.png)

